molecular formula C12H16BrNO B8012380 1-(3-Bromo-4-methoxyphenethyl)azetidine

1-(3-Bromo-4-methoxyphenethyl)azetidine

Cat. No.: B8012380
M. Wt: 270.17 g/mol
InChI Key: VDEQWFBETNJHFY-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-methoxyphenethyl)azetidine is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromine atom and a methoxy group attached to a phenethyl group, which is further connected to an azetidine ring. The molecular formula of this compound is C12H16BrNO, and it has a molecular weight of 270.1655 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-4-methoxyphenethyl)azetidine can be achieved through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium . Additionally, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate can rapidly provide bis-functionalized azetidines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-4-methoxyphenethyl)azetidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The azetidine ring can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, and thiols. Reaction conditions typically involve polar aprotic solvents and elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used. Reaction conditions may include acidic or basic environments and controlled temperatures.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly employed. Reaction conditions often involve inert atmospheres and low temperatures.

Major Products Formed

    Substitution Reactions: Products include azido, cyano, and thiol derivatives of the original compound.

    Oxidation Reactions: Products include aldehydes, carboxylic acids, and ketones.

    Reduction Reactions: Products include primary and secondary amines.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-methoxyphenethyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring is known to undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological macromolecules . These interactions can result in the inhibition of enzyme activity, modulation of receptor function, and alteration of cellular signaling pathways . The bromine and methoxy substituents further enhance the compound’s reactivity and specificity towards its molecular targets.

Properties

IUPAC Name

1-[2-(3-bromo-4-methoxyphenyl)ethyl]azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-15-12-4-3-10(9-11(12)13)5-8-14-6-2-7-14/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDEQWFBETNJHFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2CCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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